molecular formula C24H38O7 B133451 DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin CAS No. 159345-66-1

DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin

Cat. No. B133451
M. Wt: 438.6 g/mol
InChI Key: QARPWNSGRMMWII-SJINMKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pravastatin is a member of the drug class of statins, used for lowering cholesterol and preventing cardiovascular disease . It is derived from microbial transformation of mevastatin .


Synthesis Analysis

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .


Molecular Structure Analysis

The chemical structure of pravastatin consists of a hexahydronaphthalene ring functionalized as a methylbutyrate ester . The molecular formula of pravastatin is C23H36O7 .


Chemical Reactions Analysis

The stability of pravastatin as a pure active substance and as a tablet was compared by means of kinetic data, and the results suggested that in the solid pharmaceutical formulation, pravastatin has an increased stability compared to the pure active substance .


Physical And Chemical Properties Analysis

Pravastatin is an odorless, white to off-white, fine or crystalline powder . The molecular weight of pravastatin is 424.5 g/mol .

Scientific Research Applications

Pravastatin's Pharmacological Properties

Pravastatin is recognized for its cholesterol-lowering capabilities, acting as an HMG-CoA reductase inhibitor. It effectively reduces plasma cholesterol levels by inhibiting the synthesis of cholesterol and increasing the catabolism of low-density lipoprotein (LDL). This action results in significant reductions in total and LDL-cholesterol levels, benefiting patients with both familial and nonfamilial hypercholesterolemia. Its efficacy extends to increasing high-density lipoprotein (HDL) cholesterol levels and decreasing total triglycerides, albeit not in a dose-dependent manner. Pravastatin's pharmacological profile is notable for its comparability and, in some instances, superiority to other lipid-lowering agents such as bezafibrate, clinofibrate, and simvastatin, especially when considering its effect on HDL-cholesterol and triglycerides levels. The combined treatment with pravastatin and bile acid sequestrants like cholestyramine enhances cholesterol-lowering effects while mitigating the increase in triglyceride levels observed with bile acid sequestrant therapy alone (McTavish & Sorkin, 1991).

Therapeutic Potential Beyond Hypercholesterolemia

Pravastatin's therapeutic potential extends beyond merely lowering cholesterol levels. It has been observed to confer benefits in various patient populations, including the elderly, by significantly reducing coronary events. This is particularly relevant given the high risk of coronary heart disease within this demographic. The evidence from long-term studies such as the PROSPER, CARE, and LIPID trials underscores pravastatin's role in reducing mortality and morbidity associated with coronary heart disease among older adults. The well-tolerated nature of pravastatin, alongside minimal therapy-related adverse effects, positions it as a favorable option for primary or secondary prevention in individuals with or at high risk of developing coronary heart disease (Bang & Goa, 2003).

Safety And Hazards

As with all medications, pravastatin has potential side effects and should be used under the supervision of a healthcare provider. Specific safety data for “DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin” is not available .

Future Directions

Pravastatin continues to be a widely prescribed medication for the treatment of high cholesterol and prevention of cardiovascular disease. Ongoing research is focused on optimizing its use and understanding its impact on various health outcomes .

properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARPWNSGRMMWII-SJINMKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin

CAS RN

159345-66-1
Record name DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.